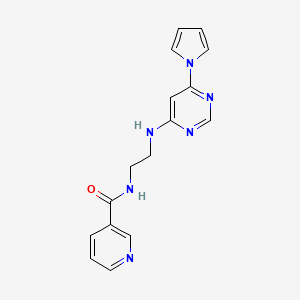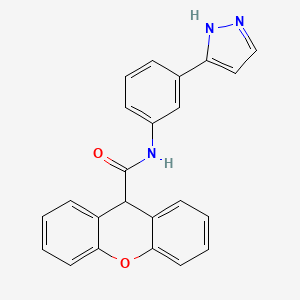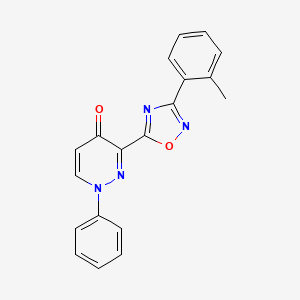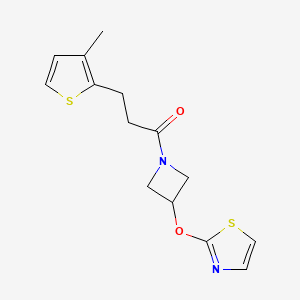![molecular formula C26H23F4N3O3 B2988116 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea CAS No. 1024362-89-7](/img/structure/B2988116.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea” is a highly selective sigma-2 receptor ligand . It has been developed with an encouraging in vitro and in vivo pharmacological profile in rodents . The sigma-2 receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Applications De Recherche Scientifique
Assessment of Cellular Proliferation in Tumors
A study by Dehdashti et al. (2013) on a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), highlights its application in evaluating tumor proliferation through PET imaging in patients with newly diagnosed malignant neoplasms. This research demonstrates the potential for similar compounds in assessing the proliferative status of solid tumors, providing a significant correlation with Ki-67, a marker of proliferation, and supporting the safe administration for PET imaging in clinical trials (Dehdashti et al., 2013).
Elucidation of Metabolic Pathways
Research on Almorexant, a related tetrahydroisoquinoline derivative, by Dingemanse et al. (2013), explored its disposition, metabolism, and elimination in humans. This study provides insight into how similar compounds are metabolized and eliminated, emphasizing the extensive metabolism and predominant route of excretion through feces. Such information is crucial for understanding the pharmacokinetics and pharmacodynamics of new drugs, including their metabolic pathways and potential metabolites (Dingemanse et al., 2013).
Parkinson's Disease Research
Investigations into the N-methylation ability for azaheterocyclic amines in Parkinson's disease (PD) by Aoyama et al. (2000) and Matsubara et al. (2002) provide an understanding of the biochemical alterations associated with PD. These studies explore the hypothesis that PD may be initiated or precipitated by endogenous toxins, with N-methylated azaheterocyclic amines such as β-carboline and tetrahydroisoquinoline being found in higher levels in parkinsonian patients. This research underscores the potential for studying similar compounds in understanding the biochemical mechanisms underlying neurodegenerative diseases and developing targeted therapies (Aoyama et al., 2000) (Matsubara et al., 2002).
Mécanisme D'action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
This compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its high specificity for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in the regulation of intracellular calcium levels and cholesterol homeostasis . By acting on this receptor, the compound can potentially influence these biochemical pathways and their downstream effects.
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also exhibits adequate, absolute oral bioavailability of 29.0% , suggesting that a significant proportion of the orally administered dose reaches systemic circulation.
Result of Action
The compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that it may have potential therapeutic applications in the management of pain conditions.
Orientations Futures
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These results suggest that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics . Therefore, this compound is a suitable lead candidate for further evaluation .
Propriétés
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N3O3/c1-35-23-12-16-9-10-31-22(19(16)14-24(23)36-2)11-15-3-6-18(7-4-15)32-25(34)33-21-8-5-17(27)13-20(21)26(28,29)30/h3-8,12-14H,9-11H2,1-2H3,(H2,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBYLJSQVGCGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid](/img/structure/B2988040.png)

![Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B2988042.png)
![Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2988043.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2988046.png)

![1'-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2988048.png)


![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2988053.png)

